2-[5-(benzyloxy)-1H-indol-1-yl]-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
CAS No.:
Cat. No.: VC14794494
Molecular Formula: C21H20N4O3S
Molecular Weight: 408.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H20N4O3S |
|---|---|
| Molecular Weight | 408.5 g/mol |
| IUPAC Name | N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(5-phenylmethoxyindol-1-yl)acetamide |
| Standard InChI | InChI=1S/C21H20N4O3S/c1-27-14-20-23-24-21(29-20)22-19(26)12-25-10-9-16-11-17(7-8-18(16)25)28-13-15-5-3-2-4-6-15/h2-11H,12-14H2,1H3,(H,22,24,26) |
| Standard InChI Key | GVVBRFGYFPTZPK-UHFFFAOYSA-N |
| Canonical SMILES | COCC1=NN=C(S1)NC(=O)CN2C=CC3=C2C=CC(=C3)OCC4=CC=CC=C4 |
Introduction
2-[5-(benzyloxy)-1H-indol-1-yl]-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a synthetic organic compound that combines indole and thiadiazole moieties, which are known for their diverse biological activities. This compound is of interest in medicinal chemistry due to its potential pharmacological applications, including anticancer and antimicrobial properties.
Synthesis and Characterization
The synthesis process involves several organic reactions, which can be monitored using techniques like Thin Layer Chromatography (TLC) to assess progress and yield. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure of the synthesized compound.
Biological Activities and Potential Applications
Compounds with indole and thiadiazole structures often exhibit significant biological activities, including anticancer and antimicrobial properties. The mechanism of action for such compounds typically involves interaction with specific biological targets such as enzymes or receptors. While specific biological activities of 2-[5-(benzyloxy)-1H-indol-1-yl]-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide have not been extensively reported, its structural components suggest potential therapeutic applications.
Comparison with Similar Compounds
Similar compounds, such as 2-[5-(benzyloxy)-1H-indol-1-yl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide, also exhibit potential biological activities due to their indole and thiadiazole moieties. These compounds are of interest in medicinal chemistry for their diverse pharmacological properties.
Future Research Directions
Further research is needed to fully elucidate the biological activities and therapeutic potential of 2-[5-(benzyloxy)-1H-indol-1-yl]-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide. This includes in-depth studies on its mechanism of action and efficacy in various biological systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume